1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13(27)26-21(12-20(25-26)14-5-4-6-16(9-14)28-2)18-10-15-7-8-17(29-3)11-19(15)24-22(18)23/h4-11,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIKYWDOMXTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(N=C4C=C(C=CC4=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 506.4 g/mol. The structure incorporates a quinoline moiety, a pyrazole ring, and various aromatic substituents that contribute to its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H21ClN3O3 |
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LFXVCVJRCDFZCC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been studied for its potential to:
- Inhibit Enzymatic Activity : It may act as an inhibitor of enzymes involved in cancer cell proliferation.
- Induce Apoptosis : Research indicates that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Target Cysteine Residues : Its structure allows it to form covalent bonds with cysteine residues in proteins, potentially modulating various biological pathways critical in disease progression.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. For instance, one study reported an IC50 value of 5.13 µM against C6 glioma cells, which was more effective than the standard chemotherapy drug 5-FU (IC50 = 8.34 µM) .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces cell cycle arrest at different phases (G0/G1, S, G2/M), indicating its potential as a therapeutic agent in cancer treatment .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| C6 (Glioma) | 5.13 |
| L929 (Healthy Control) | >100 |
Antimicrobial Properties
Research also suggests that this compound exhibits antimicrobial activity. Its unique structure allows it to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Glioma Cells : A recent study evaluated the effects of the compound on glioma cells using various assays to measure cytotoxicity and apoptosis induction. Results indicated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation .
- Broad-Spectrum Anticancer Screening : The National Cancer Institute's Developmental Therapeutics Program screened this compound against a panel of over sixty cancer cell lines representing various cancers (e.g., leukemia, melanoma). The results showed moderate activity against several lines, warranting further investigation into its structure-activity relationship .
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound contains a dihydropyrazole ring fused with a 2-chloro-7-methoxyquinoline moiety and a 3-methoxyphenyl substituent. Structural characterization typically employs:
- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and dihedral angles between aromatic rings. For example, dihedral angles between quinoline and pyrazole rings can influence intermolecular interactions .
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions. Methoxy groups (~δ 3.8–4.0 ppm in ¹H NMR) and ketone carbonyls (~δ 200–210 ppm in ¹³C NMR) are critical markers .
- Mass spectrometry (HRMS) to verify molecular weight (average mass: ~423.897 Da) and isotopic patterns .
Q. What synthetic strategies are optimal for preparing this compound?
The synthesis typically involves:
- Cyclocondensation : Reacting a chalcone precursor (e.g., substituted quinoline-prop-2-en-1-one) with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the dihydropyrazole ring. Yield optimization requires controlled temperature (reflux at ~80–100°C) and stoichiometric ratios .
- Purification : Recrystallization from ethanol or DMF to achieve >95% purity, confirmed by HPLC .
- Critical parameters : Substituent steric effects (e.g., 2-chloro-7-methoxyquinoline) may necessitate longer reaction times (6–12 hours) .
Q. How is the compound’s purity assessed, and what analytical methods are recommended?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to resolve impurities .
- Melting point analysis : A sharp melting point (e.g., ~409 K) indicates high crystallinity and purity .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluent .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding interactions?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). The quinoline moiety may engage in π-π stacking with aromatic residues, while the methoxy groups influence hydrophobic binding .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the ketone group) for activity against specific disease targets .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 interactions to prioritize lead optimization .
Q. What experimental designs address discrepancies in biological activity data?
- Dose-response assays : Perform IC₅₀ determinations in triplicate using standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .
- Control for degradation : Stabilize the compound in DMSO with continuous cooling to prevent organic degradation during long-term assays .
- Structural analogs : Synthesize derivatives (e.g., replacing 3-methoxyphenyl with 3-hydroxyphenyl) to isolate structure-activity relationships (SAR) and validate target specificity .
Q. How are crystallographic data refined to resolve ambiguities in molecular conformation?
- SHELX suite : Use SHELXL for least-squares refinement against high-resolution X-ray data. Hydrogen atoms are placed geometrically (C–H = 0.95–1.00 Å) and refined isotropically .
- Twinned data handling : For challenging crystals (e.g., non-merohedral twinning), SHELXD/SHELXE can phase and refine structures robustly .
- Validation tools : Check CIF files with PLATON to identify missed symmetry or disorder .
Q. What spectroscopic techniques resolve tautomeric or conformational equilibria in solution?
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) can detect slow exchange processes, such as keto-enol tautomerism in the dihydropyrazole ring .
- 2D NMR (COSY/NOESY) : Correlate through-space interactions to confirm substituent orientation (e.g., methoxy groups on quinoline vs. phenyl rings) .
Q. How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detect trace impurities (e.g., uncyclized hydrazone intermediates) with high sensitivity .
- Reaction monitoring : Use in situ IR spectroscopy to track carbonyl (C=O) disappearance during cyclocondensation .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., ZnCl₂) to suppress side reactions like over-oxidation .
Methodological Guidelines
- For structural studies : Prioritize SC-XRD for unambiguous confirmation of regiochemistry and stereoelectronic effects .
- For biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay formats (e.g., MTT vs. apoptosis markers) .
- For computational work : Cross-validate docking results with experimental mutagenesis data to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
